molecular formula C14H19N5O2 B2630131 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1206995-72-3

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2630131
CAS No.: 1206995-72-3
M. Wt: 289.339
InChI Key: TXCPTWSMOLMVFD-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a synthetic chemical hybrid featuring two privileged pharmacophores: a 1,3,4-oxadiazole ring and a 1,4-dimethylpyrazole moiety. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole scaffold is a versatile heterocycle known for its wide range of pharmacological activities. Derivatives of this ring system have been extensively studied and reported to exhibit antitumor, antibacterial, anti-inflammatory, and antiviral properties . The presence of the -N=C-O- linkage within the oxadiazole ring is often associated with these potent biological activities . Furthermore, the pyrazole nucleus is another critical heterocyclic system with a pronounced therapeutic profile. Pyrazole-containing compounds are recognized for their anti-inflammatory, antimicrobial, and anticancer activities . Several pyrazole-based molecules, such as the anti-inflammatory drug Celecoxib and the anticancer agent Crizotinib, have been successfully developed for clinical use, underscoring the scaffold's importance in developing new therapeutic agents . The combination of these two heterocycles into a single molecule makes this compound a valuable building block for constructing novel chemical libraries or a key intermediate for investigating new biological targets. Researchers can utilize this compound to explore structure-activity relationships, particularly in developing inhibitors for enzymes like tyrosine kinases, which play a crucial role in cancer proliferation . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-9-8-15-19(2)11(9)12(20)16-14-18-17-13(21-14)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCPTWSMOLMVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazole moiety. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrazole ring can then be introduced through a condensation reaction with appropriate hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves a multistep reaction scheme. The initial step includes the formation of the 1,3,4-oxadiazole ring through the reaction of cyclohexanoic acid with benzohydrazide. Subsequent reactions introduce the pyrazole and carboxamide functionalities. Characterization is performed using techniques such as FT-IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry to confirm the structure and purity of the synthesized compound .

Biological Activities

Anticancer Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. In particular, derivatives of this compound have been tested against various cancer cell lines. For instance, studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Antidiabetic Properties
The compound has also shown promise in antidiabetic applications. Studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism is believed to involve modulation of metabolic pathways associated with glucose homeostasis .

Anti-inflammatory Effects
In addition to its anticancer and antidiabetic properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various experimental models .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against MCF7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Case Study 2: Antidiabetic Activity

In an animal model of diabetes induced by streptozotocin, administration of the compound resulted in a marked decrease in fasting blood glucose levels over four weeks. Histological examination revealed improved pancreatic islet morphology and increased insulin secretion compared to control groups .

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Oxadiazole Hybrids

Several compounds share structural motifs with the target molecule, differing primarily in substituents and bioactivity profiles:

Compound Name/ID Key Structural Differences Molecular Weight (g/mol) Yield (%) Melting Point (°C) Notable Bioactivity
Target Compound 1,4-dimethylpyrazole; 5-cyclohexyl-oxadiazole (Not reported) Hypothesized anti-inflammatory
3a () 1,3-dimethylpyrazole; 4-cyano-pyrazole substituent 402.83 68 133–135 Not tested
LMM11 () 5-(furan-2-yl)-oxadiazole; sulfamoyl group Antifungal (vs. C. albicans)
Intermediate 2-methyl-benzenesulfonyl substituent High Anti-inflammatory, antimicrobial

Key Observations :

  • This may explain LMM11’s antifungal activity against Candida albicans .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis methods. The data presented here is drawn from various academic and research sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring and a pyrazole moiety. Its molecular formula is C13H15N7OC_{13}H_{15}N_7O, and it exhibits a complex structure that contributes to its biological activity.

Molecular Structure

ComponentDescription
Molecular FormulaC13H15N7O
Molecular Weight255.30 g/mol
Key Functional GroupsOxadiazole, Pyrazole

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit a wide range of biological activities, particularly in cancer treatment. A study highlighted that oxadiazole derivatives can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, certain derivatives showed IC50 values in the nanomolar range against cancer cell lines such as SK-MEL-2 (melanoma) and PANC-1 (pancreatic cancer) .

The proposed mechanism for the anticancer activity involves the inhibition of key enzymes that facilitate tumor growth. The introduction of electron-withdrawing groups (EWGs) in the structure has been shown to enhance antitumor activity significantly. Specifically, modifications at the meta position of the aromatic ring were more favorable than para substitutions .

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are vital for maintaining pH balance in tissues and are often overexpressed in tumors. Compounds derived from oxadiazoles have been reported to inhibit these enzymes effectively:

  • Selectivity : Some derivatives demonstrated selectivity for hCA IX over hCA II, making them potential candidates for targeted cancer therapies.
  • Potency : The most active compounds achieved inhibition at concentrations as low as 89 pM for hCA IX .

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives have shown promise in other areas:

  • Antiparasitic Activity : Some studies suggest that these compounds may also possess antiparasitic properties, although further research is needed to confirm these findings .
  • Anti-inflammatory Effects : Compounds related to pyrazole have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between hydrazides and carboxylic acids or their derivatives. Common methods include:

  • Cyclization with Hydrazides : The reaction of cyclohexyl hydrazide with appropriate carboxylic acids under dehydrating conditions (e.g., using phosphorus oxychloride) to form the oxadiazole ring.
  • Optimization for Yield and Purity : Industrial methods may utilize continuous flow reactors for improved efficiency and consistency in product quality .

Study on Anticancer Activity

A notable case study involved the evaluation of various oxadiazole derivatives against human cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity:

  • Compound 16a : Showed an IC50 value of 0.65 µM against MCF-7 cells.
  • Compound 17b : Demonstrated significant activity with an IC50 of 2.41 µM against the same cell line .

Mechanistic Insights

Flow cytometry analysis indicated that certain compounds could arrest the cell cycle at the G0-G1 phase, suggesting a mechanism related to DNA duplication disruption . This insight is crucial for understanding how these compounds can be developed into effective therapeutic agents.

Q & A

Basic: What are the standard synthetic protocols for preparing N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide?

Answer:
The synthesis typically involves coupling a 1,3,4-oxadiazole-2-thiol derivative with a pyrazole carboxamide precursor under basic conditions. A general procedure includes:

  • Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (1 mmol) with cyclohexylmethyl chloride (1.1 mmol) in DMF using K₂CO₃ (1.2 mmol) as a base at room temperature .
  • Monitoring reaction progress via TLC and purifying the product via column chromatography. Yield optimization requires adjusting stoichiometry and solvent polarity.

Advanced: How can computational methods enhance the design of synthetic routes for this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict feasible intermediates and transition states, reducing trial-and-error experimentation. For example:

  • Use density functional theory (DFT) to model cyclization steps and evaluate energy barriers for oxadiazole formation .
  • Integrate machine learning to analyze reaction databases and predict optimal solvents/catalysts . Validate computational predictions with small-scale experiments.

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyrazole methyl groups at δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve contradictory data in reaction optimization (e.g., low yields vs. high purity)?

Answer:

  • Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio) and identify trade-offs using response surface methodology .
  • Use HPLC-PDA to correlate impurity profiles with reaction conditions. For instance, elevated temperatures may increase byproducts but reduce reaction time .

Basic: What biological screening approaches are suitable for initial activity assessment?

Answer:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays against cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Use fluorogenic substrates to measure binding affinity to target enzymes (e.g., kinases, proteases) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Synthesize analogs with modifications (e.g., cyclohexyl → cyclopropyl, methyl → trifluoromethyl) and compare bioactivity .
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or COX-2 . Validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Basic: What strategies improve solubility and bioavailability during formulation?

Answer:

  • Salt formation : React with HCl or sodium acetate to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes .
  • Particle size reduction : Apply nano-milling to increase surface area and dissolution rate .

Advanced: How can reaction mechanisms be elucidated for unexpected byproducts?

Answer:

  • Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen/nitrogen incorporation in byproducts .
  • In situ FTIR or Raman spectroscopy : Monitor intermediate formation in real-time .
  • Computational mechanistic studies : Identify plausible pathways via transition state analysis (e.g., Gaussian 16) .

Basic: What stability-indicating methods are recommended for long-term storage studies?

Answer:

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation via HPLC-UV .
  • Forced degradation : Assess photostability (ICH Q1B) and hydrolytic degradation under acidic/alkaline conditions .

Advanced: How can this compound be repurposed for non-pharmacological applications (e.g., materials science)?

Answer:

  • Coordination chemistry : Test metal-chelating properties with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
  • Polymer synthesis : Incorporate into monomers for stimuli-responsive hydrogels, characterized by DSC and rheometry .

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